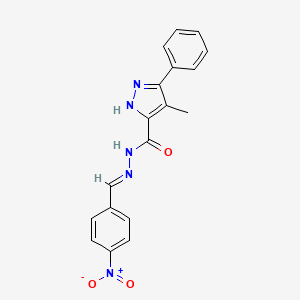![molecular formula C23H19Cl2F3N4O5S B11665632 Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11665632.png)
Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[5-(3,4-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イル]カルボニル}アミノ)-3-メチルチオフェン-2,4-ジカルボン酸ジメチルは、様々な科学分野において潜在的な応用を持つ複雑な有機化合物です。この化合物は、ジクロロフェニル基、トリフルオロメチル基、およびテトラヒドロピラゾロ[1,5-a]ピリミジン部分を含むユニークな構造を特徴としており、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成ルートと反応条件
5-({[5-(3,4-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イル]カルボニル}アミノ)-3-メチルチオフェン-2,4-ジカルボン酸ジメチルの合成は、通常、多段階の有機反応を伴います。このプロセスは、コアのテトラヒドロピラゾロ[1,5-a]ピリミジン構造の調製から始まり、その後、ジクロロフェニル基とトリフルオロメチル基を導入します。最後のステップは、チオフェン環の形成と、ジメチルエステルを生成するエステル化です。
工業的生産方法
この化合物の工業的生産には、高い収率と純度を確保するために最適化された反応条件が用いられる場合があります。これには、特定の触媒、制御された温度、および圧力条件を使用して反応を促進することが含まれます。このプロセスには、目的の生成物を単離するための再結晶やクロマトグラフィーなどの精製ステップが含まれる場合もあります。
化学反応の分析
反応の種類
5-({[5-(3,4-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イル]カルボニル}アミノ)-3-メチルチオフェン-2,4-ジカルボン酸ジメチルは、次のような様々な化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: この化合物は、特にジクロロフェニル部分とチオフェン部分において、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための様々な求核剤または求電子剤があります。反応条件は、通常、制御された温度、ジクロロメタンやエタノールなどの溶媒、そして場合によっては触媒の使用を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、還元は脱塩素化または脱フッ素化生成物を生じる可能性があります。
科学研究への応用
5-({[5-(3,4-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イル]カルボニル}アミノ)-3-メチルチオフェン-2,4-ジカルボン酸ジメチルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: この化合物は、細胞プロセスへの影響や生体分子との相互作用など、その潜在的な生物学的活性について研究されています。
医学: 研究者は、様々な病状の治療における有効性と安全性を調査し、薬剤としての可能性を調査しています。
工業: この化合物は、新しい材料の開発や工業用化学品の先駆体として使用できる可能性があります。
科学的研究の応用
Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals.
作用機序
5-({[5-(3,4-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イル]カルボニル}アミノ)-3-メチルチオフェン-2,4-ジカルボン酸ジメチルの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、様々な生物学的経路に役割を果たす酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的への結合によって媒介され、それらの活性または機能の変化をもたらします。
類似の化合物との比較
類似の化合物
5-({[5-(3,4-ジクロロフェニル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イル]カルボニル}アミノ)-3-メチルチオフェン-2,4-ジカルボン酸ジメチル: トリフルオロメチル基がありません。
5-({[5-(3,4-ジクロロフェニル)-7-(メチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イル]カルボニル}アミノ)-3-メチルチオフェン-2,4-ジカルボン酸ジメチル: トリフルオロメチル基の代わりにメチル基が含まれています。
独自性
5-({[5-(3,4-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イル]カルボニル}アミノ)-3-メチルチオフェン-2,4-ジカルボン酸ジメチルにおけるトリフルオロメチル基の存在は、脂溶性の上昇や生物学的標的とのより強い相互作用の可能性など、独自の化学的特性をもたらします。これは、この化合物を類似の化合物とは異なるものとし、特定の用途における有効性を高める可能性があります。
類似化合物との比較
Similar Compounds
Dimethyl 5-({[5-(3,4-dichlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate: Lacks the trifluoromethyl group.
Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate: Contains a methyl group instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from similar compounds and may enhance its efficacy in certain applications.
特性
分子式 |
C23H19Cl2F3N4O5S |
|---|---|
分子量 |
591.4 g/mol |
IUPAC名 |
dimethyl 5-[[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C23H19Cl2F3N4O5S/c1-9-17(21(34)36-2)20(38-18(9)22(35)37-3)30-19(33)14-8-16-29-13(10-4-5-11(24)12(25)6-10)7-15(23(26,27)28)32(16)31-14/h4-6,8,13,15,29H,7H2,1-3H3,(H,30,33) |
InChIキー |
PVSMAESBGKHUDL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665551.png)
![3-hydroxy-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11665552.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11665560.png)
![(5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665561.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665564.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]acetohydrazide](/img/structure/B11665574.png)
![2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol](/img/structure/B11665575.png)

![N'-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665594.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665596.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11665603.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665607.png)
![2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11665616.png)

